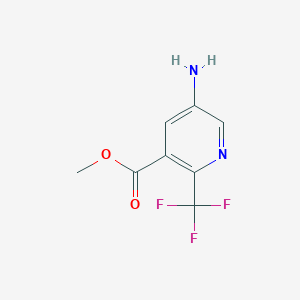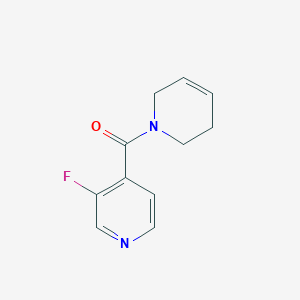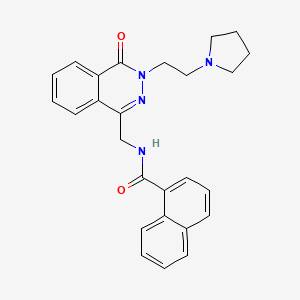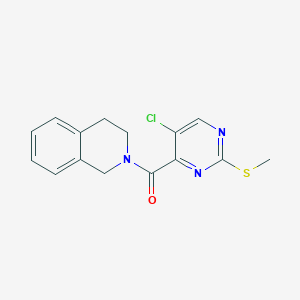![molecular formula C15H16OS B2760873 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 94001-61-3](/img/structure/B2760873.png)
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C15H16OS . It contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The benzene ring is substituted with a methyl group (CH3) at one position and a [(2-phenoxyethyl)sulfanyl] group at another position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability to the molecule. The sulfanyl group (-SH) attached to the 2-phenoxyethyl group could potentially participate in hydrogen bonding, influencing the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfanyl group (-SH) could make the compound polar and potentially capable of participating in hydrogen bonding. This could influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Proton Exchange Membranes
Crosslinking in Polymeric Materials
Organosulfur compounds, such as those similar to "1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene," have been utilized in the crosslinking of sulphonated poly (ether ether ketone) (SPEEK) for the preparation of proton exchange membranes (PEMs) used in fuel cells. These crosslinked membranes exhibit controlled swelling, good ionic conductivity, and enhanced mechanical properties, which are crucial for their performance in fuel cell applications (Hande et al., 2008).
Metal–Organic Frameworks
Construction of Metal–Organic Complexes
The versatility of organosulfur ligands in forming metal–organic frameworks (MOFs) has been demonstrated through the synthesis of copper metal–organic systems. These systems exhibit unique structures such as molecular chairs and coordination polymers, highlighting the role of organosulfur compounds in advancing the design of functional materials for catalysis, gas storage, and separation processes (Dai et al., 2009).
Catalysis
Hydroprocessing of Aromatic Compounds
Research on the hydrodeoxygenation of methyl-substituted phenols over sulfided CoMo/Al2O3 catalysts reveals the potential of organosulfur compounds in facilitating the removal of oxygen-containing functional groups from aromatic molecules. This process is fundamental in the upgrading of bio-oils and the production of cleaner fuel components (Massoth et al., 2006).
Electrophilic Oxidation Chemistry
Photodeoxygenation Studies
Organosulfur compounds play a crucial role in photodeoxygenation reactions, acting as precursors to intermediates capable of performing electrophilic oxidation. Such reactions are pertinent in the synthesis of phenolic compounds from benzene derivatives, contributing to the development of synthetic methodologies in organic chemistry (Lucien & Greer, 2001).
Electrochemical Sensors
Modified Electrodes for Analyte Detection
The electrochemical behavior of organosulfur compounds on modified electrodes indicates their potential in the development of sensitive and selective sensors for the detection of environmental pollutants such as sulfite and phenol. These applications are crucial in environmental monitoring and food safety (Beitollahi et al., 2014).
特性
IUPAC Name |
1-methyl-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-13-7-9-15(10-8-13)17-12-11-16-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZIUYSZSKGNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)


![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)